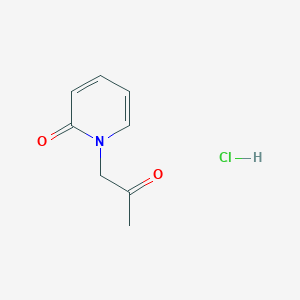
Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, more commonly known as EDMTPC, is a synthetic organic compound with a variety of applications in scientific research. EDMTPC is a five-membered heterocyclic compound with a pyrimidine ring and a carboxylate group. It is considered to be an important building block in organic synthesis and has been used in the preparation of novel compounds with potential therapeutic applications. It is also used as a reagent in various laboratory procedures, such as the synthesis of peptides and other organic compounds.
Scientific Research Applications
Anti-Inflammatory Applications
Research has highlighted the potential of substituted 1,2,3,4-tetrahydropyrimidine derivatives to exhibit significant anti-inflammatory properties. A study conducted by Gondkar, Deshmukh, and Chaudhari (2013) synthesized various substituted tetrahydropyrimidines and evaluated their in-vitro anti-inflammatory activities. These compounds showed potent in-vitro anti-inflammatory activity, underscoring the potential of tetrahydropyrimidine derivatives in designing new anti-inflammatory drugs Gondkar, Deshmukh, & Chaudhari, 2013.
Green Synthesis Methods
The pursuit of eco-friendly synthetic methods has led to the exploration of tetrahydropyrimidine derivatives through the Biginelli reaction using green solvents. A study by Benincá et al. (2020) showcased an eco-friendly and enantiospecific Biginelli synthesis, using (+)-myrtenal as the substrate. This process not only emphasizes the importance of using green solvents but also highlights the potential for synthesizing enantiopure dihydropyrimidinones, contributing to the sustainability and efficiency of chemical synthesis processes Benincá et al., 2020.
Modifications of Polymers
Ionic liquids (ILs), which include tetrahydropyrimidine derivatives, have been identified as effective solvents for cellulose, a biopolymer. Research by Heinze et al. (2008) discusses the chemical modification of cellulose using ILs as reaction media. This approach facilitates various cellulose modifications under mild conditions, offering new avenues for producing cellulose esters and carbanilates, which are important in developing materials with novel properties Heinze et al., 2008.
properties
IUPAC Name |
ethyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-8(13)6-5-10(2)9(14)11(3)7(6)12/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPWUCASXSGJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)


![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)




